

Application Notes and Protocols for Calcium Imaging Experiments with CP-465022 Maleate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-465,022 maleate is a potent, selective, and non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3][4][5][6][7] It exhibits an IC50 value of 25 nM in rat cortical neurons and displays selectivity for AMPA receptors over kainate and N-methyl-D-aspartate (NMDA) receptors.[1][2][3][5][6] These properties make CP-465,022 a valuable pharmacological tool for investigating the role of AMPA receptor signaling in various physiological and pathophysiological processes. Calcium imaging, a widely used technique to monitor intracellular calcium dynamics, can be effectively combined with CP-465,022 to dissect the contribution of AMPA receptor activation to neuronal calcium transients.

These application notes provide detailed protocols for utilizing CP-465,022 maleate in calcium imaging experiments with cultured neurons. The protocols cover cell preparation, dye loading, application of CP-465,022, and data acquisition.

Quantitative Data Summary

The following tables summarize the key quantitative data for CP-465,022 maleate based on available literature. This information is crucial for designing and interpreting calcium imaging experiments.

Table 1: Inhibitory Potency of CP-465,022



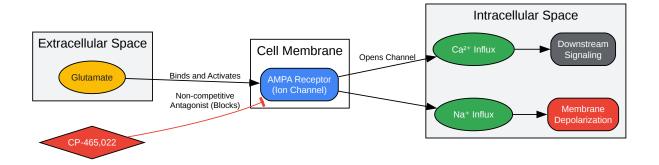
Parameter	Value	Cell Type	Reference
IC50 (vs. AMPA-induced currents)	25 nM	Rat Cortical Neurons	[1][2][3][5][6]

Table 2: Effects of CP-465,022 on Ion Channel Currents

Target	Concentration	Effect	Cell Type	Reference
Kainate-induced currents	100 nM - 1 μM	Nearly complete inhibition	Rat Hippocampal Neurons	[2][5]
Peak NMDA- induced currents	1 μΜ	~19% inhibition	Rat Cerebellar Granule Neurons	[2][5]
Peak NMDA- induced currents	10 μΜ	~36% inhibition	Rat Cortical Neurons	[2][5]

Signaling Pathway of AMPA Receptor and CP-465,022 Action

The following diagram illustrates the signaling pathway of an AMPA receptor and the mechanism of action for CP-465,022.



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Caption: AMPA receptor signaling and CP-465,022 inhibition.

Experimental Protocols

This section provides detailed protocols for performing calcium imaging experiments using CP-465,022 maleate in cultured neurons. Two common calcium indicators, Fura-2 AM (ratiometric) and Fluo-4 AM (single-wavelength), are covered.

Protocol 1: Calcium Imaging with Fura-2 AM

Materials:

- Cultured neurons on coverslips
- CP-465,022 maleate
- Fura-2 AM
- Dimethyl sulfoxide (DMSO), high-purity
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) or other physiological saline
- Probenecid (optional, to prevent dye extrusion)
- AMPA or Glutamate (as agonist)

Solutions:

- CP-465,022 Stock Solution (10 mM): Dissolve the appropriate amount of CP-465,022 maleate in DMSO. Aliquot and store at -20°C.[8][9]
- Fura-2 AM Stock Solution (1 mM): Dissolve 50 μg of Fura-2 AM in 50 μL of DMSO.[1]
- Loading Buffer: HBSS containing 2-5 μM Fura-2 AM, 0.02-0.04% Pluronic F-127, and optionally 1 mM Probenecid.[10]

Procedure:



- Cell Preparation: Culture primary neurons or neuronal cell lines on glass coverslips suitable for microscopy. Ensure cultures are healthy and at an appropriate density for imaging individual cells.
- Preparation of Loading Solution:
 - Prepare the Fura-2 AM loading buffer. The final concentration of Fura-2 AM may need to be optimized for your specific cell type (typically 2-10 μM).
 - Vortex the solution thoroughly to disperse the Fura-2 AM.
- Dye Loading:
 - Aspirate the culture medium from the coverslips.
 - Wash the cells gently with pre-warmed HBSS.
 - Add the Fura-2 AM loading buffer to the coverslips and incubate for 30-60 minutes at 37°C in the dark.[1][11]
- · Wash and De-esterification:
 - After incubation, wash the cells 2-3 times with pre-warmed HBSS to remove extracellular Fura-2 AM.
 - Incubate the cells for an additional 30 minutes in fresh HBSS to allow for complete deesterification of the dye by intracellular esterases.
- Application of CP-465,022:
 - \circ Prepare working concentrations of CP-465,022 in HBSS from the stock solution. A typical starting concentration range is 100 nM to 1 μ M to ensure complete blockade of AMPA receptors.
 - Replace the HBSS with the CP-465,022-containing solution and incubate for 10-20 minutes prior to imaging. This pre-incubation allows the antagonist to bind to the receptors.



· Calcium Imaging:

- Mount the coverslip onto a perfusion chamber on an inverted microscope equipped for ratiometric fluorescence imaging.
- Excite the cells alternately at 340 nm and 380 nm and collect the emission at ~510 nm.
- Establish a stable baseline fluorescence ratio.
- Apply an AMPA receptor agonist (e.g., AMPA or glutamate) to stimulate calcium influx. In the presence of CP-465,022, this response should be significantly reduced or abolished.
- Record the changes in the 340/380 nm fluorescence ratio over time.

Protocol 2: Calcium Imaging with Fluo-4 AM

Materials:

Same as Protocol 1, but with Fluo-4 AM instead of Fura-2 AM.

Solutions:

- CP-465,022 Stock Solution (10 mM): Prepare as in Protocol 1.
- Fluo-4 AM Stock Solution (1 mM): Dissolve 50 μg of Fluo-4 AM in 44 μL of DMSO.[12]
- Loading Buffer: HBSS containing 1-5 μM Fluo-4 AM and 0.02% Pluronic F-127.

Procedure:

- Cell Preparation and Dye Loading: Follow steps 1-4 from Protocol 1, substituting Fluo-4 AM for Fura-2 AM. The incubation time for Fluo-4 AM is typically 30-45 minutes.[13]
- Application of CP-465,022: Follow step 5 from Protocol 1.
- · Calcium Imaging:
 - Mount the coverslip on the microscope.

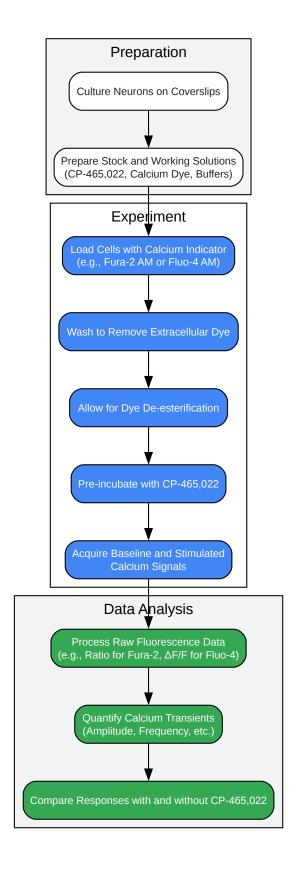


- Excite the cells at ~488 nm and collect the emission at ~520 nm.
- Record baseline fluorescence intensity (F0).
- Apply an AMPA receptor agonist and record the change in fluorescence intensity (F) over time. The change in fluorescence (F/F0) represents the change in intracellular calcium.

Experimental Workflow Diagram

The following diagram outlines the general workflow for a calcium imaging experiment using CP-465,022.





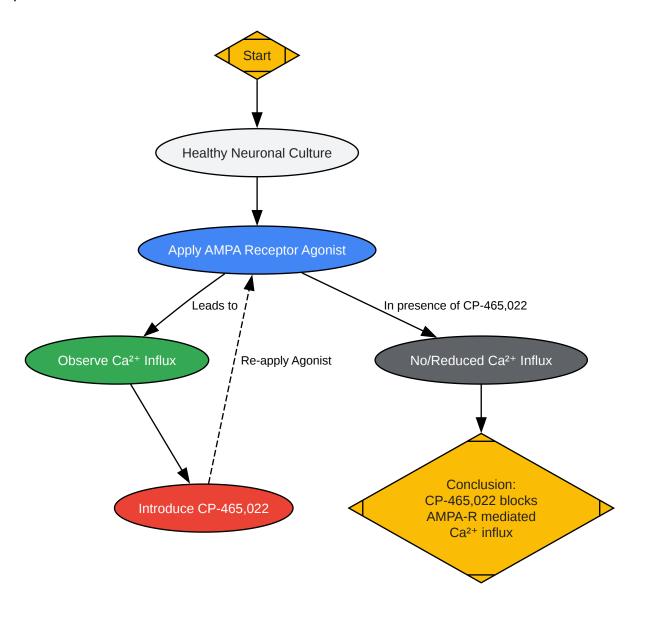
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Caption: General workflow for calcium imaging with CP-465,022.



Logical Relationship Diagram

This diagram illustrates the logical flow for investigating the effect of CP-465,022 on AMPA receptor-mediated calcium influx.



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Caption: Investigating CP-465,022's effect on Ca²⁺ influx.

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